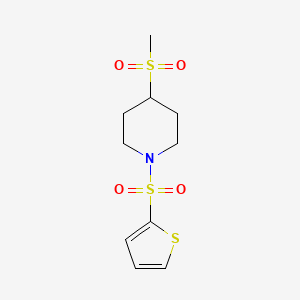

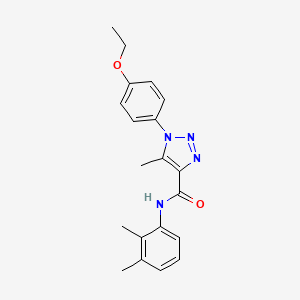

![molecular formula C22H18Cl2FN3O2 B3001998 (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone CAS No. 477870-32-9](/img/structure/B3001998.png)

(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine and piperidine derivatives has been explored in various studies. In one approach, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride to yield piperazine derivatives. This method proved to be simple and convenient, resulting in compounds with potential anticancer and antituberculosis activities . Another study described a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues. The process involved the reaction of 3,5-dichloro-2H-1,4-oxazin-2-ones and 3-aryl substituted analogues with acetylenic dienophiles to yield pyridines, followed by catalytic hydrogenation and functional group transformation or substitution with ring closure reactions . Additionally, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with a reasonable overall yield .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, as demonstrated by the structural characterization of a side product in benzothiazinone synthesis. The compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was analyzed to understand its crystal and molecular structure, which is relevant to the development of new anti-tuberculosis drug candidates . This highlights the importance of structural analysis in the development of pharmaceutical compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine and piperidine derivatives are crucial for their potential pharmacological properties. The reductive amination method used in the synthesis of piperazine derivatives and the reactions involving acetylenic dienophiles, catalytic hydrogenation, and ring closure are examples of the chemical transformations that these compounds undergo. These reactions are not only important for the synthesis of the compounds but also for the modification of their chemical properties to enhance their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and piperidine derivatives are determined by their molecular structures and the synthesis methods employed. For instance, the overall yield of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was reported to be 62.4%, indicating the efficiency of the synthesis process . The elemental analysis and spectral studies conducted on the synthesized piperazine derivatives provided insights into their composition and structure, which are essential for understanding their physical and chemical behavior .

Scientific Research Applications

1. Applications in CB1 Receptor Studies

(Landsman et al., 1997) explored the effects of cannabinoid receptor antagonists, emphasizing the role of similar compounds in modulating the human cannabinoid CB1 receptor. This highlights the potential of (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone in studying neurological pathways and receptor interactions.

2. Antimicrobial Activity

Research by (Patel et al., 2011) involved synthesizing and testing the antimicrobial activity of compounds structurally similar to the specified methanone. Their findings reveal the potential of such compounds in combating bacterial and fungal infections.

3. Anti-HIV Properties

Studies like those by (Ashok et al., 2015) have synthesized β-carboline derivatives with components similar to the queried compound and found them effective against HIV-2 strains. This indicates the potential utility of this compound in antiviral research.

4. Application in Cancer and Tuberculosis Research

Compounds structurally related to the queried methanone have been synthesized and evaluated for their anticancer and antituberculosis activities. (Mallikarjuna et al., 2014) demonstrated the potential of these compounds in treating these diseases, indicating similar possibilities for the compound .

5. Receptor Binding and Pharmacological Studies

Research like (Shim et al., 2002) has delved into the molecular interaction of similar compounds with CB1 cannabinoid receptors, suggesting the applicability of this compound in understanding receptor-ligand interactions.

6. Synthesis and Structure Analysis

(Lv et al., 2013) focused on synthesizing and characterizing novel pyrazole carboxamide derivatives containing piperazine moiety, which relates to the structure of the queried compound. This study enhances our understanding of such compounds' structural and chemical properties.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2FN3O2/c23-16-5-3-4-15(20(16)24)21(29)14-12-18(26-13-14)22(30)28-10-8-27(9-11-28)19-7-2-1-6-17(19)25/h1-7,12-13,26H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUVBOWZKDSKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)

![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

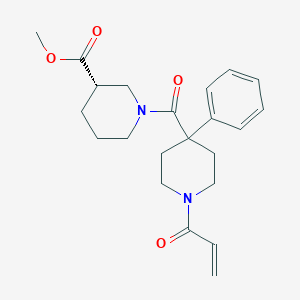

![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)

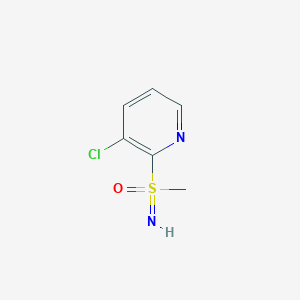

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)

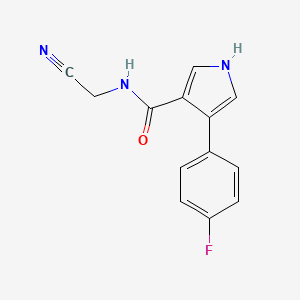

![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)

![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)